rac-3-Oxo Atorvastatin Sodium Salt

Pharmaceutical Analysis Quality Control Regulatory Affairs

Inconsistent retention time alignment and inaccurate quantification plague atorvastatin impurity analysis. rac-3-Oxo Atorvastatin Sodium Salt is a racemic 3-oxo impurity sodium salt reference standard that resolves these challenges: - Enables accurate quantification against ICH Q3A thresholds for ANDA batch release. - Confirms identity of oxidative degradation product in forced degradation studies. - Sodium salt form alters polarity vs. free acid, improving HPLC resolution.

Molecular Formula C33H32FN2NaO5
Molecular Weight 578.616
CAS No. 1391052-00-8
Cat. No. B565477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-3-Oxo Atorvastatin Sodium Salt
CAS1391052-00-8
Synonyms2-(4-Fluorophenyl)-δ-hydroxy-5-(1-methylethyl)-β-oxo-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid Sodium Salt; 
Molecular FormulaC33H32FN2NaO5
Molecular Weight578.616
Structural Identifiers
SMILESCC(C)C1=C(C(=C(N1CCC(CC(=O)CC(=O)[O-])O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]
InChIInChI=1S/C33H33FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26,37H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1
InChIKeyPARJWPCKDZBDFQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-3-Oxo Atorvastatin Sodium Salt (CAS 1391052-00-8): A Reference Standard for Atorvastatin Impurity Analysis and ANDA Development


rac-3-Oxo Atorvastatin Sodium Salt, with CAS number 1391052-00-8, is a sodium salt derivative of atorvastatin and is chemically known as sodium 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-5-hydroxy-3-oxoheptanoate [1]. It is primarily classified as a byproduct impurity of Atorvastatin calcium and serves as a crucial reference standard in pharmaceutical quality control [2]. As a racemic mixture, it is distinct from the therapeutically active (3R,5R)-atorvastatin, and its characterization is essential for ensuring drug purity and safety [3].

Why rac-3-Oxo Atorvastatin Sodium Salt (CAS 1391052-00-8) is Not Interchangeable with Other Atorvastatin Reference Standards


The selection of rac-3-Oxo Atorvastatin Sodium Salt is non-negotiable for specific analytical workflows due to its unique combination of stereochemistry and counter-ion. It exists as a racemic mixture of the 3-oxo impurity, whereas the atorvastatin drug substance is a single, chiral (3R,5R) enantiomer [1]. Furthermore, its sodium salt form confers distinct physicochemical properties, such as altered polarity and chromatographic behavior, which directly impact method development and validation when compared to the free acid form (Atorvastatin EP Impurity O) [2]. Therefore, generic substitution with other impurities or the parent compound will result in inaccurate retention time alignment, flawed quantification, and potential regulatory non-compliance.

Quantitative Evidence for the Differentiation of rac-3-Oxo Atorvastatin Sodium Salt (CAS 1391052-00-8) in Analytical Workflows


Regulatory Compliance: rac-3-Oxo Atorvastatin Sodium Salt as a European Pharmacopoeia Reference Standard

This compound is explicitly designated as Atorvastatin EP Impurity O (sodium salt), aligning with pharmacopoeial monographs for the quality control of Atorvastatin Calcium . In contrast, the parent drug Atorvastatin Calcium and the free acid form of the impurity (Atorvastatin EP Impurity O) serve different analytical purposes. Using the incorrect reference standard can lead to a failure to meet regulatory requirements for impurity profiling and batch release testing.

Pharmaceutical Analysis Quality Control Regulatory Affairs

Physicochemical Differentiation: Impact of the Sodium Salt Form on Chromatography

The sodium counter-ion in rac-3-Oxo Atorvastatin Sodium Salt alters the molecule's polarity and solubility compared to the free acid form, Atorvastatin EP Impurity O (CAS 887196-30-7) [1]. While specific partition coefficients (logP) or solubility values (mg/mL) were not located in the primary literature for this exact compound, vendor technical data confirms the sodium salt exists as a 'White to Yellow Solid' with a molecular weight of 578.61 g/mol, whereas the free acid has a molecular weight of 556.62 g/mol . This difference in ionic state directly influences retention time in reversed-phase HPLC and requires distinct mobile phase conditions for optimal separation.

Chromatography Method Development Pharmaceutical Analysis

High Purity Specifications for Quantitative Analysis in Method Validation

This reference standard is supplied with documented purity levels suitable for its intended use. For instance, vendor certificates of analysis show a purity of ≥90% [1] to ≥95% as determined by HPLC. This high, certified purity is essential for its primary application as a quantitative reference standard in method validation (AMV) and quality control (QC) for Abbreviated New Drug Applications (ANDAs) [2]. Unspecified or lower-grade materials cannot provide the same level of quantitative accuracy and traceability.

Method Validation Analytical Method Development Quality Control

Exclusive Role in ANDA and DMF Filing for Generic Atorvastatin Products

This compound is specifically marketed and used for analytical method development, method validation (AMV), and quality control (QC) applications directly tied to Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) for generic Atorvastatin [1]. While other atorvastatin-related impurities exist, this specific racemic sodium salt is a defined component of the impurity profile that must be controlled and reported. Using it provides documented traceability that is essential for demonstrating pharmaceutical equivalence to a reference listed drug (RLD).

ANDA Filing Drug Master File Pharmaceutical Development

High-Impact Application Scenarios for rac-3-Oxo Atorvastatin Sodium Salt (CAS 1391052-00-8)


Method Development and Validation for Generic Atorvastatin ANDA Submissions

As a key specified impurity, rac-3-Oxo Atorvastatin Sodium Salt is an essential reference standard for developing and validating stability-indicating HPLC or UPLC methods. These validated methods are a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of an Abbreviated New Drug Application (ANDA), where accurate quantification of this impurity against its specified limit is required to demonstrate pharmaceutical equivalence to the innovator product [1].

Forced Degradation Studies to Establish Degradation Pathways

This compound serves as a marker in forced degradation (stress) studies of atorvastatin calcium drug substance and drug product. By spiking the reference standard into stressed samples, analysts can confirm the identity of the 3-oxo degradation product formed under oxidative stress conditions [1]. This confirms the stability-indicating nature of the analytical method and helps establish the drug's degradation profile and shelf-life.

Routine Quality Control (QC) Batch Release Testing

In commercial manufacturing of atorvastatin calcium API and finished dosage forms, this reference standard is used for routine quality control testing. It is employed as an external standard in HPLC analyses to quantify the level of the 3-oxo impurity in each batch. Ensuring the impurity level remains below the ICH-defined qualification threshold (e.g., 0.15% for a drug with a maximum daily dose ≤2 g) is mandatory for batch release and patient safety [2].

Process Optimization and Control in Atorvastatin Synthesis

rac-3-Oxo Atorvastatin Sodium Salt is used as a reference marker to monitor and control the atorvastatin manufacturing process. By tracking the formation of this specific byproduct impurity during synthesis, process chemists can optimize reaction conditions (e.g., temperature, catalyst loading) to minimize its generation, thereby improving the overall yield and purity of the final atorvastatin calcium API.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac-3-Oxo Atorvastatin Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.